(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
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Overview
Description
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyldiphenylsilyloxy group, and a hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one core, followed by the introduction of the benzyl and tert-butyldiphenylsilyloxy groups. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride) under appropriate reaction conditions such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor-ligand binding.
Medicine
In medicinal chemistry, Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(4aR,7S,7aR)-tert-butyl 7-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
- tert-butanesulfinamide
Uniqueness
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H35NO3Si |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27+,29-/m1/s1 |
InChI Key |
KFRMICKYMZONRP-IUAQSZDVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CC[C@@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5 |
Origin of Product |
United States |
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